molecular formula C13H9N3O3S B1242982 5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid

5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid

Cat. No.: B1242982
M. Wt: 287.30 g/mol
InChI Key: XOQUOBZQPFFOSV-UHFFFAOYSA-N
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Description

5-amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid is an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antibacterial Activity : The compound has been used as a starting material in the synthesis of novel thieno[2,3-c]pyridazines, demonstrating antibacterial activities (Al-Kamali et al., 2014).
  • Antimicrobial and Antifungal Properties : Studies have shown that derivatives synthesized from this compound exhibit significant antimicrobial and antifungal activities (El-Mariah, 2008).

Chemical Synthesis and Reactions

  • Novel Heterocyclic Compounds Synthesis : This compound is instrumental in the synthesis of various heterocyclic compounds with potential biological activities, including pyrimidothienopyridazines and imidazo[4′,5′:4,5]thieno[2,3-c]pyridazines (Deeb et al., 1991).
  • Structural Analysis and Derivative Synthesis : It serves as a base compound for synthesizing and structurally analyzing various pyridazine derivatives, contributing to a deeper understanding of chemical structures and reactions (Mittelbach et al., 1987).

Applications in Preparing Other Chemical Compounds

  • Preparation of Electron Acceptor Compounds : It has been used in the preparation of compounds that show reactivity towards activated double bond systems, leading to the creation of new chemical structures with varied applications (Mohamed et al., 1996).
  • Synthesis of Pyridothienopyrimidine Derivatives : The compound is a key ingredient in the synthesis of thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives, which have been screened for their antimicrobial activities (Gad-Elkareem et al., 2011).

Properties

Molecular Formula

C13H9N3O3S

Molecular Weight

287.30 g/mol

IUPAC Name

5-amino-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylic acid

InChI

InChI=1S/C13H9N3O3S/c14-11-9-8(6-20-11)10(13(18)19)15-16(12(9)17)7-4-2-1-3-5-7/h1-6H,14H2,(H,18,19)

InChI Key

XOQUOBZQPFFOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(SC=C3C(=N2)C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid
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5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid
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Reactant of Route 4
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Reactant of Route 5
5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid
Reactant of Route 6
5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid

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